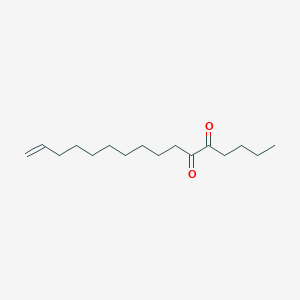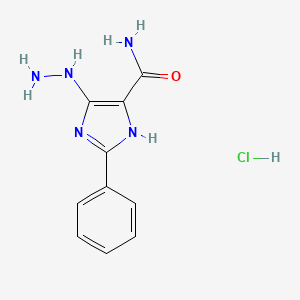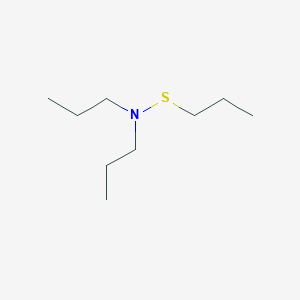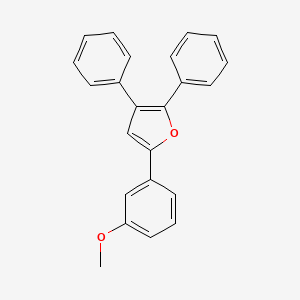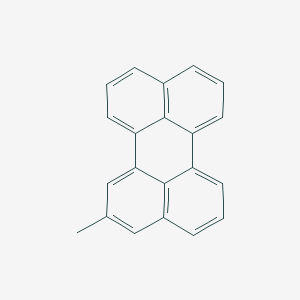
2-Methylperylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylperylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H14. It is a derivative of perylene, where a methyl group is attached to the perylene core. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production.
化学反応の分析
Types of Reactions: 2-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Nitroperylene and sulfonated perylene derivatives.
科学的研究の応用
2-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Its derivatives are used in fluorescence microscopy and as probes for studying biological membranes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors, dyes, and pigments due to its stable aromatic structure and fluorescence properties
作用機序
The mechanism of action of 2-Methylperylene largely depends on its application. In fluorescence applications, it acts by absorbing light and re-emitting it at a different wavelength. This property is utilized in various imaging techniques. In photodynamic therapy, its derivatives generate reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .
類似化合物との比較
Perylene: The parent compound, used widely in similar applications but without the methyl group.
Pyrene: Another PAH with four fused benzene rings, used in fluorescence and as a precursor for other chemicals.
Anthracene: A three-ring PAH, also used in fluorescence and organic electronics.
Uniqueness of 2-Methylperylene: this compound’s unique structure, with a methyl group attached to the perylene core, enhances its solubility and alters its electronic properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and in the synthesis of more complex molecules .
特性
CAS番号 |
83321-33-9 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC名 |
2-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-15-7-4-9-17-16-8-2-5-14-6-3-10-18(20(14)16)19(12-13)21(15)17/h2-12H,1H3 |
InChIキー |
UKABIYSGSMJORK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C3C(=CC=C2)C4=CC=CC5=C4C(=CC=C5)C3=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
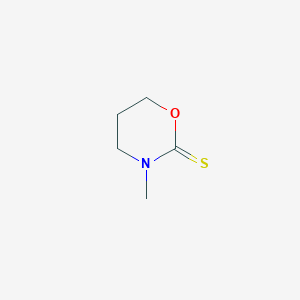
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
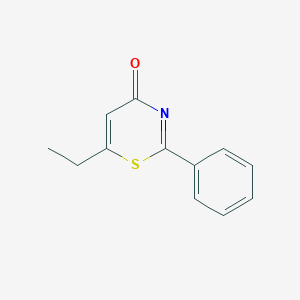

![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)


